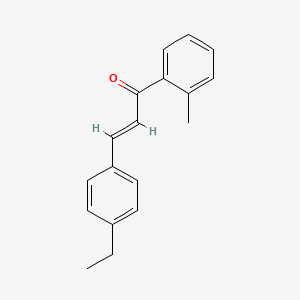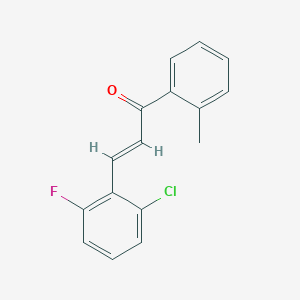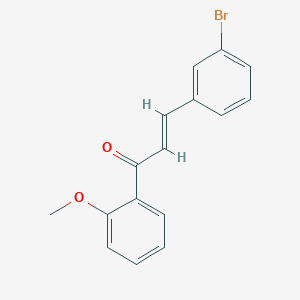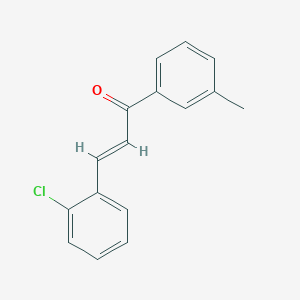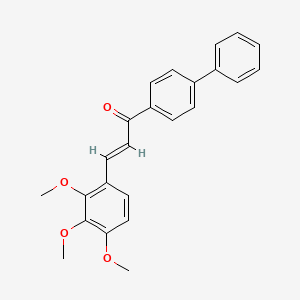
(2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a synthetic organometallic compound that has been widely studied for its potential applications in a variety of scientific fields. This compound has a unique structure that makes it a valuable resource for research and experimentation.
科学的研究の応用
(2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has a variety of scientific research applications. It has been studied for its potential use in the synthesis of other compounds, such as polymers, pharmaceuticals, and other organic molecules. It has also been studied for its potential use as a catalyst for organic reactions. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent.
作用機序
The mechanism of action of (2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is not entirely understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting the activity of COX-2, the compound may reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and analgesic properties. In addition, the compound has been shown to inhibit the growth of certain types of cancer cells in vitro.
実験室実験の利点と制限
The advantages of using (2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in laboratory experiments include its relatively low cost and its availability in a variety of forms. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
将来の方向性
The potential future directions for (2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one include further research into its anti-inflammatory and analgesic properties, as well as its potential use as an anti-cancer agent. Additionally, further research into its catalytic properties could lead to the development of new synthetic methods for the production of a variety of organic compounds. Finally, research into its potential applications in the field of drug delivery could lead to the development of new delivery systems for a variety of drugs.
合成法
The synthesis of (2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is achieved through a series of steps involving the reaction of 4-phenylphenol and 2,3,4-trimethoxyphenylacetone in an organic solvent. The reaction is catalyzed by a base such as potassium carbonate and proceeds in a two-step process. In the first step, the 4-phenylphenol reacts with the 2,3,4-trimethoxyphenylacetone to form a β-keto ester. The second step involves the addition of a base to the β-keto ester, which results in the formation of the desired product.
特性
IUPAC Name |
(E)-1-(4-phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-26-22-16-14-20(23(27-2)24(22)28-3)13-15-21(25)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16H,1-3H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFOHFJQKPEONX-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

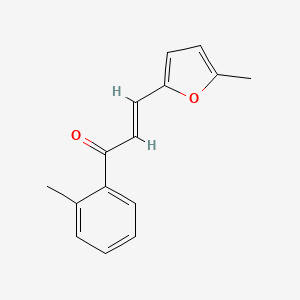
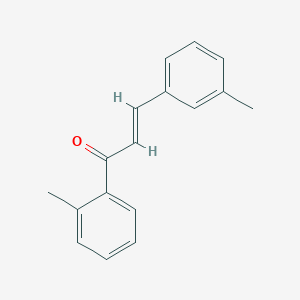
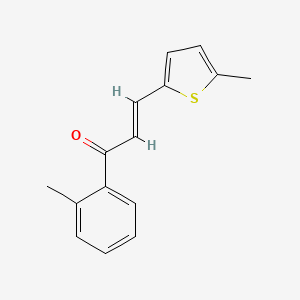
![(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346649.png)

